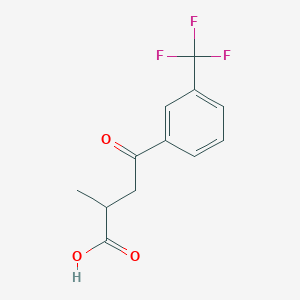

2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid

Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions, reflecting its complex molecular architecture. The compound is officially designated as 2-methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid, with the Chemical Abstracts Service registry number 66549-17-5. This systematic name precisely describes the positioning of functional groups along the four-carbon butanoic acid backbone, with a methyl group at the second carbon, a ketone functional group at the fourth carbon, and a trifluoromethyl-substituted phenyl ring also attached to the fourth carbon position.

The molecular structure exhibits several key identifying features that define its chemical identity and reactivity patterns. The International Chemical Identifier key for this compound is CPFSOBKNKNLDCX-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical identification purposes. The Simplified Molecular Input Line Entry System representation, O=C(O)C(C)CC(C1=CC=C(C(F)(F)F)C=C1)=O, offers a linear notation that captures the complete connectivity pattern of all atoms within the molecule.

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁F₃O₃ |

| Molecular Weight | 260.21 g/mol |

| Chemical Abstracts Service Number | 66549-17-5 |

| International Chemical Identifier Key | CPFSOBKNKNLDCX-UHFFFAOYSA-N |

| MDL Number | MFCD04972251 |

The three-dimensional molecular geometry reveals important structural characteristics that influence the compound's chemical behavior and biological activity. The trifluoromethyl group, positioned at the meta position of the phenyl ring, creates significant steric and electronic effects that alter the overall molecular properties. The ketone functional group at the fourth carbon introduces additional reactivity sites, while the carboxylic acid terminus provides acidic character and potential for salt formation and ester derivatization.

Historical Development and Discovery

The historical development of this compound is closely intertwined with the broader advancement of organofluorine chemistry and pharmaceutical research into antiandrogen compounds. The compound was first catalogued in chemical databases in 2007, representing a relatively recent addition to the scientific literature compared to many classical organic compounds. The initial documentation of this molecule emerged from systematic studies investigating the metabolic pathways of flutamide, a pharmaceutical agent that gained prominence in the treatment of prostate cancer during the late twentieth century.

Research into the biotransformation of flutamide during the early 2000s led to the identification of several previously unknown metabolites, including this compound. Pioneering studies by pharmaceutical researchers demonstrated that this compound represents a significant metabolic product formed through complex enzymatic processes involving cytochrome P450-mediated reactions. These investigations revealed that the compound forms through a multi-step metabolic cascade, beginning with the hydroxylation of flutamide and proceeding through several intermediate stages before yielding the final carboxylic acid product.

The discovery process involved sophisticated analytical techniques, including liquid chromatography coupled with tandem mass spectrometry, which enabled researchers to identify and characterize the compound within biological matrices. Early research focused on understanding the species-specific differences in metabolite formation, with studies conducted across human, dog, pig, and rat liver microsomes revealing distinct metabolic patterns. These comparative investigations provided crucial insights into the enzymatic mechanisms responsible for the formation of this compound and its related metabolites.

The compound's significance in modern medicinal chemistry extends to its use as a reference standard in analytical laboratories worldwide. Pharmaceutical companies and research institutions rely on high-purity samples of this compound for validating analytical methods used in drug development and quality control processes. The availability of well-characterized reference materials has facilitated the development of more sensitive and specific analytical techniques for detecting and quantifying related compounds in biological and environmental samples.

Recent investigations have explored the potential therapeutic applications of this compound and its derivatives, although these studies remain in early stages. The unique combination of structural features present in this molecule has attracted interest from medicinal chemists seeking to develop new pharmaceutical agents with improved pharmacological profiles. The trifluoromethyl group's ability to enhance metabolic stability and modulate biological activity has made this compound an attractive starting point for structure-activity relationship studies.

Properties

IUPAC Name |

2-methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c1-7(11(17)18)5-10(16)8-3-2-4-9(6-8)12(13,14)15/h2-4,6-7H,5H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFSOBKNKNLDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=CC=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498756 | |

| Record name | 2-Methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66549-17-5 | |

| Record name | 2-Methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and 2-methyl-3-oxobutanoic acid.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.

Continuous Flow Reactors: These are employed for large-scale production, where reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Piperidine, palladium on carbon.

Major Products

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its role as a versatile building block in the synthesis of biologically active compounds. It has been particularly noted for its potential as a precursor in the development of:

- g-Secretase Inhibitors : These inhibitors are crucial in the treatment of Alzheimer's disease, as they play a role in the processing of amyloid precursor protein, which is implicated in the formation of amyloid plaques .

- Antagonists of Human Receptors : The compound has shown promise in synthesizing antagonists for various receptors, including:

Organic Synthesis

In organic synthesis, 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid serves as an important intermediate. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design and development.

Case Study 1: Development of g-Secretase Inhibitors

A study highlighted the synthesis of g-secretase inhibitors using derivatives of this compound. The inhibitors demonstrated significant efficacy in reducing amyloid-beta levels in vitro, showcasing the compound's potential in Alzheimer's therapy .

Case Study 2: Synthesis of Dopamine D4 Receptor Antagonists

Research focused on synthesizing novel dopamine D4 receptor antagonists from this compound. The resultant derivatives exhibited high affinity and selectivity for the receptor, indicating that modifications to the core structure can yield potent pharmacological agents .

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Trifluoromethyl Impact: The 3-(trifluoromethyl)phenyl group enhances electron-withdrawing effects and steric bulk compared to non-fluorinated phenyl groups in benzoic acid derivatives, possibly improving receptor binding .

- Complexity vs. Simplicity : Compounds like those in EP 4 374 877 A2 (e.g., spiro-diazaspiro[4.5]decane) exhibit significantly higher structural complexity, suggesting divergent mechanisms of action (e.g., kinase inhibition vs. cyclooxygenase inhibition) .

Pharmacological and Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP compared to methyl or hydroxyl-substituted analogs, enhancing membrane permeability .

- Metabolic Stability : Fluorinated aromatic systems resist oxidative degradation, as seen in similarly substituted propionic acid derivatives .

- Target Selectivity : Simpler analogs (e.g., propionic acid derivatives) primarily target cyclooxygenase (COX) enzymes, while more complex derivatives (e.g., EP 4 374 877 A2) may engage kinases or nuclear receptors .

Biological Activity

2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid, with the CAS number 66549-17-5, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₁F₃O₃

- Molecular Weight : 260.21 g/mol

- IUPAC Name : this compound

- Purity : Typically >95% .

Biological Activity Overview

The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group, which enhances metabolic stability and lipid solubility. This section summarizes key findings regarding its biological effects.

1. Enzyme Inhibition

Research indicates that compounds containing a trifluoromethyl group often exhibit enhanced interactions with various enzymes due to their ability to form hydrogen bonds and participate in π–π stacking interactions. For example:

- Cholinesterases : The compound has shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values indicating effective inhibition .

| Enzyme | IC₅₀ (μM) |

|---|---|

| AChE | 19.2 |

| BChE | 13.2 |

2. Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. The presence of the trifluoromethyl group contributes to this activity by enhancing binding affinity .

3. Antioxidant Properties

The compound exhibits free radical scavenging capabilities, which are crucial for mitigating oxidative stress in biological systems. This property is linked to its ability to interact with reactive oxygen species (ROS), thus protecting cellular components from damage .

The biological activity of this compound can be explained through several mechanisms:

- Hydrogen Bonding : The trifluoromethyl group enhances the compound's ability to form hydrogen bonds with target proteins, increasing its binding affinity.

- Lipophilicity : The increased lipid solubility allows for better membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

- Molecular Docking Studies : Computational studies have indicated favorable interactions between the compound and target enzymes, supporting experimental findings regarding its inhibitory effects .

Case Studies

Several studies have focused on the biological implications of compounds similar to this compound:

-

Study on Cholinesterase Inhibition :

- A study evaluated various derivatives for their inhibitory effects on cholinesterases, revealing that modifications in the phenyl ring significantly affected activity levels .

- The findings indicated that compounds with electron-withdrawing groups like trifluoromethyl showed enhanced inhibition compared to their non-fluorinated counterparts.

- Anti-cancer Activity :

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated intermediates (e.g., 3-(trifluoromethyl)phenyl derivatives) may undergo ketone formation through Friedel-Crafts acylation or Claisen condensation. Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., dichloromethane or THF) to enhance yield . Purity is improved via recrystallization or column chromatography.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies the methyl, ketone, and trifluoromethylphenyl groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₂H₁₁F₃O₃). Fourier-transform infrared spectroscopy (FTIR) confirms carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) functionalities. X-ray crystallography resolves stereochemistry, if applicable .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances acidity (pKa ~2–3 for the carboxylic acid) and reduces solubility in polar solvents. Stability studies under varying pH (1–13) and temperatures (25–60°C) via HPLC can identify degradation products. Computational modeling (DFT) predicts electronic effects on reactivity .

Advanced Research Questions

Q. What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer : Derivatives can be generated via:

- Reduction : Convert the ketone to a hydroxyl group using NaBH₄ or LiAlH₄ for SAR studies on hydrogen bonding .

- Esterification : Protect the carboxylic acid with methyl/ethyl groups to assess bioavailability .

- Substitution : Replace the methyl group with bulkier alkyl chains to evaluate steric effects on target binding .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to enzymes (e.g., cyclooxygenase-2). Pharmacophore modeling identifies critical electrostatic/hydrophobic interactions. QSAR models correlate substituent electronegativity (e.g., fluorine) with inhibitory activity .

Q. What in vitro assays are suitable for evaluating its antimicrobial or anticancer potential?

- Methodological Answer :

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Apoptosis markers (caspase-3/7) are quantified via flow cytometry .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Compare synthesis protocols (e.g., solvent purity, crystallization methods) across studies. Collaborative inter-laboratory reproducibility tests are recommended .

Notes on Evidence Utilization

- Structural analogs (e.g., fluorophenyl derivatives) informed synthetic and reactivity insights .

- Advanced methodologies (e.g., computational modeling, SAR) derived from patent data and stereochemical analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.